4,4'-oxybis[N'-(trifluoroacetyl)benzohydrazide]
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Overview
Description
N’-(2,2,2-Trifluoroacetyl)-4-{4-[N’-(2,2,2-Trifluoroacetyl)hydrazinecarbonyl]phenoxy}benzohydrazide is a complex organic compound characterized by the presence of trifluoroacetyl groups and hydrazinecarbonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2,2-Trifluoroacetyl)-4-{4-[N’-(2,2,2-Trifluoroacetyl)hydrazinecarbonyl]phenoxy}benzohydrazide typically involves multiple steps:
Formation of Trifluoroacetyl Hydrazide: The initial step involves the reaction of trifluoroacetic anhydride with hydrazine to form trifluoroacetyl hydrazide.
Coupling with Phenoxybenzohydrazide: The trifluoroacetyl hydrazide is then coupled with 4-phenoxybenzohydrazide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2,2-Trifluoroacetyl)-4-{4-[N’-(2,2,2-Trifluoroacetyl)hydrazinecarbonyl]phenoxy}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(2,2,2-Trifluoroacetyl)-4-{4-[N’-(2,2,2-Trifluoroacetyl)hydrazinecarbonyl]phenoxy}benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: The compound’s interactions with enzymes and proteins are of interest in biochemical research.
Mechanism of Action
The mechanism by which N’-(2,2,2-Trifluoroacetyl)-4-{4-[N’-(2,2,2-Trifluoroacetyl)hydrazinecarbonyl]phenoxy}benzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl groups may enhance binding affinity and specificity, while the hydrazinecarbonyl linkages facilitate interactions with biological macromolecules. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
N’-(2,2,2-Trifluoroacetyl)-4-{4-[N’-(2,2,2-Trifluoroacetyl)hydrazinecarbonyl]phenoxy}benzohydrazide: This compound is unique due to its specific structural features and functional groups.
Trifluoroacetyl Tripeptide-2: Another compound with trifluoroacetyl groups, known for its anti-aging properties in cosmetic applications.
Uniqueness
N’-(2,2,2-Trifluoroacetyl)-4-{4-[N’-(2,2,2-Trifluoroacetyl)hydrazinecarbonyl]phenoxy}benzohydrazide stands out due to its dual trifluoroacetyl and hydrazinecarbonyl functionalities, which confer unique chemical and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C18H12F6N4O5 |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
N'-(2,2,2-trifluoroacetyl)-4-[4-[[(2,2,2-trifluoroacetyl)amino]carbamoyl]phenoxy]benzohydrazide |
InChI |
InChI=1S/C18H12F6N4O5/c19-17(20,21)15(31)27-25-13(29)9-1-5-11(6-2-9)33-12-7-3-10(4-8-12)14(30)26-28-16(32)18(22,23)24/h1-8H,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
InChI Key |
DRVPXVIIHRHDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C(F)(F)F)OC2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F |
Origin of Product |
United States |
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